5-甲基-2-硫代乙内酰脲

描述

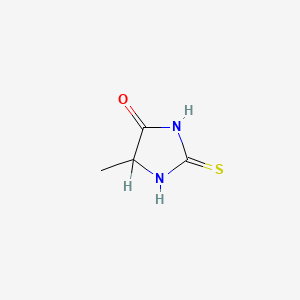

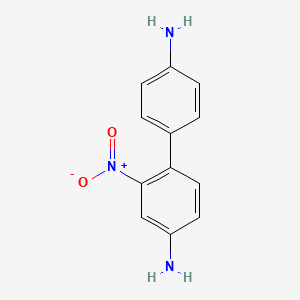

5-Methyl-2-thiohydantoin is a derivative of 2-thiohydantoin . Thiohydantoins are sulfur analogs of hydantoins where one or both carbonyl groups are replaced by thiocarbonyl groups . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .

Synthesis Analysis

5-Methyl-2-thiohydantoin can be synthesized from a mixture of thiourea and an α-amino acid . The method offers the advantages of simplicity, low cost, easy work-up, and scalability . Another method involves the reaction of polymer-supported α-acylamino ketones with Fmoc-isothiocyanate . Cleavage of the Fmoc protecting group is followed by spontaneous cyclative cleavage, releasing the 5-methylene-thiohydantoin derivatives from the polymer support . Reduction with triethylsilane (TES) yields the corresponding 5-methyl-thiohydantoins .

Molecular Structure Analysis

The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking . Therefore, their ability to form hydrogen-bonded arrays can be controlled in the solid-state, which is crucial in the pharmaceutical industry .

Chemical Reactions Analysis

Position 5 in the five-membered ring 2-thiohydantoin is the nucleophilic center, therefore, several biologically active 5-substituents 2-thiohydantoin derivatives can be prepared by condensation reaction at this position with various aldehydes .

科学研究应用

Antimicrobial Applications

5-Methyl-2-thiohydantoin has been noted for its antimicrobial properties, including activity against both bacterial and fungal pathogens. Research has shown that certain derivatives can be potent antibacterial agents with low cytotoxicity against human cells, making them promising candidates for treating infections .

Antiviral Applications

This compound also exhibits antiviral activities, particularly against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its ability to inhibit these viruses offers potential for developing new antiviral therapies .

Anticancer Applications

Thiohydantoins, including 5-Methyl-2-thiohydantoin, have shown anticarcinogenic properties. They have been studied for their potential to inhibit cancer cell growth and could be valuable in the development of cancer treatments .

Anti-inflammatory and Anti-ulcer Applications

The anti-inflammatory and anti-ulcer properties of 5-Methyl-2-thiohydantoin make it a compound of interest in the treatment of inflammatory diseases and gastric ulcers. Its therapeutic effects in these areas are an active field of research .

Hypolipidemic Applications

As a hypolipidemic agent, this compound may play a role in managing cholesterol levels, which is crucial in preventing cardiovascular diseases .

Antithyroidal Applications

The antithyroidal activity of 5-Methyl-2-thiohydantoin suggests its use in treating thyroid disorders, where regulating thyroid hormone levels is necessary .

Pesticide Applications

Research has also explored the use of thiohydantoins as pesticides, indicating their potential in agricultural applications to protect crops from pests .

Chemical Synthesis and Drug Development

Finally, 5-Methyl-2-thiohydantoin is involved in chemical synthesis processes that lead to the creation of new drugs and therapeutic agents, showcasing its importance in pharmaceutical research .

安全和危害

作用机制

Target of Action

5-Methyl-2-thiohydantoin, also known as 5-Methyl-2-thioxoimidazolidin-4-one, is a thionamide antithyroid agent . Its primary target is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting this enzyme, 5-Methyl-2-thiohydantoin reduces thyroid hormone synthesis, thereby ameliorating conditions of hyperthyroidism .

Mode of Action

The compound interacts with its target, thyroid peroxidase, by inhibiting its actions . This inhibition leads to a reduction in the synthesis of thyroid hormones . One of the first metabolites identified from this compound, 3-methyl-2-thiohydantoin, may contribute to its antithyroid activity . This metabolite has demonstrated antithyroid activity in rats and may explain the prolonged duration of iodination inhibition following administration, despite the relatively short half-life of 5-Methyl-2-thiohydantoin .

Biochemical Pathways

The inhibition of thyroid peroxidase by 5-Methyl-2-thiohydantoin affects the thyroid hormone synthesis pathway . This leads to a decrease in the levels of thyroid hormones, which are crucial regulators of metabolism, growth, and development . The downstream effects of this inhibition can lead to the amelioration of hyperthyroid symptoms .

Pharmacokinetics

It is known that its primary active metabolite, 3-methyl-2-thiohydantoin, has a half-life approximately three times longer than its parent drug . This suggests that the compound may have a prolonged effect on thyroid hormone synthesis inhibition

Result of Action

The primary molecular effect of 5-Methyl-2-thiohydantoin’s action is the inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This results in a decrease in the levels of thyroid hormones in the body . On a cellular level, this can lead to changes in metabolic processes, as thyroid hormones play a key role in regulating metabolism .

属性

IUPAC Name |

5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZMARBTYAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954993 | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-thiohydantoin | |

CAS RN |

33368-94-4 | |

| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 5-methyl-2-thiohydantoin?

A: 5-Methyl-2-thiohydantoin, also known as 5-methyl-2-thioxoimidazolidin-4-one, possesses the molecular formula C5H8N2OS. While the provided abstracts don't delve into specific spectroscopic data, they highlight its synthesis and structural features. For instance, one study elucidated the crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin, a closely related derivative, revealing its crystallization in the chiral orthorhombic space group P212121 [].

Q2: What are the known biological activities of 5-methyl-2-thiohydantoin derivatives?

A: Research indicates that 5-methyl-2-thiohydantoin derivatives exhibit promising antidiabetic activity []. Furthermore, certain derivatives demonstrate notable pesticidal activity, particularly as potential pesticide precursors. Studies have shown their inhibitory effects against both sprout and root growth, with the 5-methyl substituent playing a crucial role in enhancing this activity [].

Q3: How do structural modifications of 5-methyl-2-thiohydantoin impact its activity?

A: Introducing a 5-methyl group to the 2-thiohydantoin core significantly enhances its pesticidal activity compared to its counterparts lacking this substitution []. This highlights the importance of the 5-methyl group in influencing the compound's interaction with its biological target.

Q4: How is 5-methyl-2-thiohydantoin used in synthetic chemistry?

A: 5-Methyl-2-thiohydantoin serves as a valuable building block in organic synthesis. It plays a crucial role in the synthesis of spirooxindoles, a class of compounds with diverse biological activities, through a one-pot reaction with isatin derivatives and malononitrile [].

Q5: What is known about the charge transfer properties of 5-methyl-2-thiohydantoin?

A: Studies have investigated the donor properties of the sulfur atom in 5-methyl-2-thiohydantoin and its N-methylated derivatives by analyzing their interactions with molecular iodine []. These interactions lead to the formation of charge transfer complexes, and the stability constants (K) of these complexes provide insights into the electron-donating ability of the sulfur atom.

Q6: How does hydrogen bonding influence the structure of 5-methyl-2-thiohydantoin derivatives?

A: Crystallographic studies of rac-1-acetyl-5-methyl-2-thioxoimidazolidin-4-one, also known as N-acetyl-2-thiohydantoin-alanine, reveal the crucial role of hydrogen bonding in its crystal packing []. N-H...O hydrogen bonds connect molecules, forming centrosymmetric dimers. These dimers are further linked by C-H...O interactions, resulting in the formation of infinite one-dimensional chains [].

Q7: What is the significance of 5-methyl-2-thiohydantoin in coordination chemistry?

A: 5-Methyl-2-thiohydantoin and its derivatives act as ligands in coordination compounds. For instance, 3-allyl-5-methyl-2-thiohydantoin coordinates to silver(I) ions, forming a dimeric binuclear complex []. This highlights the potential of these compounds in developing metal-based drugs and catalysts.

Q8: What are some synthetic routes to access 5-methyl-2-thiohydantoin derivatives?

A: One efficient method involves a three-component reaction using amino acid esters, primary amines, and 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent []. This approach offers a facile route to a diverse range of 3,5- and 1,3,5-substituted-2-thiohydantoins.

Q9: Are there any known cyanoethylation reactions involving 5-methyl-2-thiohydantoin?

A: Yes, research has explored the cyanoethylation of 3-substituted 5-methyl-2-thiohydantoins [, ]. These reactions likely involve the nucleophilic attack of the thiohydantoin nitrogen on acrylonitrile, leading to the formation of cyanoethylated derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598158.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)